molecular formula C21H13ClN2O5S B11639486 (5Z)-3-(4-chlorobenzyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11639486
M. Wt: 440.9 g/mol
InChI Key: XBUAXIHQYWDULV-ODLFYWEKSA-N
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Description

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a chlorophenyl group, and a nitrophenyl-furan moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2,4-thiazolidinedione in the presence of a base, followed by the introduction of the nitrophenyl-furan moiety through a subsequent reaction with 5-(4-nitrophenyl)furan-2-carbaldehyde under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13ClN2O5S

Molecular Weight

440.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H13ClN2O5S/c22-15-5-1-13(2-6-15)12-23-20(25)19(30-21(23)26)11-17-9-10-18(29-17)14-3-7-16(8-4-14)24(27)28/h1-11H,12H2/b19-11-

InChI Key

XBUAXIHQYWDULV-ODLFYWEKSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=O)Cl

Origin of Product

United States

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